Ald-Ph-amido-PEG1-C2-Pfp ester is a specialized compound primarily used as a non-cleavable linker in antibody-drug conjugates (ADCs). This compound facilitates the attachment of therapeutic agents to antibodies, enhancing their efficacy in targeted drug delivery. The chemical structure of Ald-Ph-amido-PEG1-C2-Pfp ester includes a polyethylene glycol (PEG) unit, which improves solubility and biocompatibility, making it suitable for various biomedical applications. The compound is classified under PEG linkers, specifically designed for bioconjugation processes.
Ald-Ph-amido-PEG1-C2-Pfp ester is commercially available from several suppliers, including GLP Bio, TargetMol, and MedChemExpress. The compound is primarily intended for research purposes and is not approved for human use. Its Chemical Abstracts Service (CAS) number is 2101206-67-9, which helps in identifying it within scientific literature and databases.
This compound falls under the category of linkers used in bioconjugation chemistry. It is specifically classified as a non-cleavable PEG linker, distinguishing it from other linkers that may be designed to release the drug payload upon specific stimuli or conditions.
The synthesis of Ald-Ph-amido-PEG1-C2-Pfp ester typically involves the coupling of polyethylene glycol with an amine-functionalized aromatic compound. The general steps include:
The molecular weight of Ald-Ph-amido-PEG1-C2-Pfp ester is approximately 431.31 g/mol, and its molecular formula is . The synthesis must be conducted under controlled conditions to ensure high yield and purity.
Ald-Ph-amido-PEG1-C2-Pfp ester consists of a phenyl group attached to an amide linkage, followed by a PEG chain and a pentafluorophenyl ester moiety. This structure contributes to its functionality as a linker in ADCs.
The structural characteristics can be summarized as follows:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 431.31 g/mol |
CAS Number | 2101206-67-9 |
Ald-Ph-amido-PEG1-C2-Pfp ester participates in several key reactions:
The reaction conditions must be optimized to prevent side reactions and ensure that the conjugation yields high purity products suitable for further biological testing.
The mechanism of action for Ald-Ph-amido-PEG1-C2-Pfp ester in ADCs involves:
The non-cleavable nature ensures that once conjugated, the drug remains attached until it reaches its target site, minimizing off-target effects.
Ald-Ph-amido-PEG1-C2-Pfp ester appears as a white to off-white powder. It should be stored at -20°C for optimal stability over three years when dry, while solutions should be kept at -80°C .
This compound exhibits high solubility in aqueous environments due to its PEG component, which also contributes to its biocompatibility. Its reactivity profile allows it to form stable bonds with various biomolecules.
Ald-Ph-amido-PEG1-C2-Pfp ester has significant applications in:
Non-cleavable linkers lack enzymatic or chemical cleavage sites, ensuring payload release occurs exclusively upon complete lysosomal degradation of the antibody component. This mechanism confines cytotoxic activity to cells that internalize the antibody-drug conjugate, minimizing off-target effects and systemic toxicity. Ald-Ph-amido-Polyethylene Glycol1-C2-Pentafluorophenyl ester exemplifies this class, functioning as a bridge between the antibody and payload without incorporating pH-, redox-, or protease-sensitive motifs [1] [9]. Its stability arises from robust amide and ether bonds formed during conjugation, which resist premature hydrolysis in plasma.
Compared to cleavable linkers, non-cleavable variants offer enhanced plasma stability, translating to extended circulatory half-lives and reduced "bystander effect"—the killing of adjacent antigen-negative cells. This attribute narrows the therapeutic window toward antigen-positive populations, proving advantageous for hematological malignancies with homogeneous antigen expression. For instance, Ado-Trastuzumab Emtansine (Kadcyla®), employing a succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate linker, releases the cytotoxic metabolite Lysine-N(ε)-MCC-DM1 only after lysosomal processing, demonstrating superior clinical tolerability over cleavable counterparts [3] [6]. However, non-cleavable linkers necessitate payloads that retain potency when conjugated to amino acid remnants post-degradation, restricting their applicability compared to cleavable platforms [9].
Table 1: Key Attributes of Non-Cleavable vs. Cleavable Linkers in Antibody-Drug Conjugates
Characteristic | Non-Cleavable Linkers | Cleavable Linkers |
---|---|---|
Release Mechanism | Lysosomal antibody degradation | Chemical/enzymatic triggers (e.g., pH, proteases) |
Plasma Stability | High | Variable (dependent on trigger stability) |
Bystander Effect | Minimal | Pronounced |
Therapeutic Window | Wider due to reduced off-target toxicity | Narrower due to potential premature release |
Payload Requirement | Must retain activity with linker-amino acid residue | Unmodified payload released |
Clinical Example | Ado-Trastuzumab Emtansine (Kadcyla®) | Brentuximab Vedotin (Adcetris®) |
Integrating polyethylene glycol moieties into linker architectures addresses inherent challenges posed by hydrophobic payloads, such as aggregation, accelerated clearance, and suboptimal drug-to-antibody ratios. Ald-Ph-amido-Polyethylene Glycol1-C2-Pentafluorophenyl ester incorporates a short, monodisperse polyethylene glycol1 spacer, strategically enhancing hydrophilicity at the antibody-payload interface. This polyethylene glycol unit acts as a molecular "shield," diminishing hydrophobic interactions between payload molecules that drive aggregation. Consequently, polyethylene glycol-based linkers enable higher drug loading while maintaining conjugate solubility and stability [5] [7].
Early polyethylene glycol linkers utilized large, polydisperse polymers, which introduced heterogeneity and complicated manufacturing control. Advances shifted toward monodisperse polyethylene glycol oligomers (e.g., polyethylene glycol1, polyethylene glycol2, polyethylene glycol4) with defined lengths. Ald-Ph-amido-Polyethylene Glycol1-C2-Pentafluorophenyl ester exemplifies this precision engineering, where the single ethylene oxide unit provides measurable hydrophilicity without excessive molecular weight that might impede tumor penetration. Studies demonstrate that polyethylene glycol positioning (linear versus pendant) and conjugation chemistry (amide versus carbamate bonds) profoundly impact stability. For instance, ADCs with pendant polyethylene glycol12 chains exhibit superior thermal stability and slower plasma clearance than those with linear polyethylene glycol24 linkers or the conventional maleimidomethyl cyclohexane-1-carboxylate linker in Kadcyla® [7]. This optimization reduces aggregation during storage and extends systemic exposure, enhancing tumor delivery [1] [5].
Table 2: Impact of Polyethylene Glycol Attributes on Antibody-Drug Conjugate Performance
Polyethylene Glycol Attribute | Impact on Antibody-Drug Conjugate | Evidence |
---|---|---|
Length (Number of Units) | Short chains (e.g., polyethylene glycol1-4) improve solubility without steric hindrance; longer chains may increase hydrodynamic size, affecting tumor penetration. | Monodisperse polyethylene glycol1-8 linkers enable drug-to-antibody ratios ≥6 with low aggregation [5]. |
Configuration (Linear/Pendant) | Pendant polyethylene glycol enhances conformational flexibility and shielding vs. linear formats. | ADCs with 2x polyethylene glycol12 pendant chains show >2-fold lower clearance than linear polyethylene glycol24 counterparts [7]. |
Conjugation Site | Amide bonds (vs. carbamate) improve hydrolytic stability under physiological conditions. | Amide-coupled polyethylene glycol linkers show <5% aggregation after 7 days at 40°C [7]. |
Monodispersity | Eliminates pharmacokinetic variability inherent in polydisperse polyethylene glycol linkers. | Homogeneous drug-to-antibody ratio profiles in high-performance liquid chromatography analysis [1]. |
Pentafluorophenyl esters serve as highly activated acylating agents critical for forming stable, irreversible amide bonds between linkers and antibody amino groups. In Ald-Ph-amido-Polyethylene Glycol1-C2-Pentafluorophenyl ester, the pentafluorophenyl ester moiety reacts efficiently with lysine ε-amino groups on antibodies under mild conditions (pH 7-9, aqueous buffers), generating the desired amide linkage while liberating pentafluorophenol as a byproduct. This reaction’s efficacy stems from the electron-withdrawing nature of the five fluorine atoms, which dramatically enhance the carbonyl carbon’s electrophilicity compared to conventional N-hydroxysuccinimide esters [1] [6].
The pentafluorophenyl ester offers distinct kinetic advantages:
The resultant amide bond formed between Ald-Ph-amido-Polyethylene Glycol1-C2-Pentafluorophenyl ester and the antibody exhibits exceptional stability across physiological pH ranges (pH 4–9) and in plasma, a prerequisite for non-cleavable linker function. This robustness prevents payload detachment during systemic circulation, a common failure mode observed with hydrazone-based cleavable linkers like those in early Gemtuzumab Ozogamicin formulations [2] [8].
Table 3: Comparing Pentafluorophenyl Esters with Common Acylating Reagents in Linker Chemistry
Acylating Reagent | Reaction Rate with Amines | Hydrolysis Stability During Conjugation | Byproduct Solubility | Amide Bond Stability |
---|---|---|---|---|
Pentafluorophenyl Ester | High (electron-withdrawing F) | High | Moderate (pentafluorophenol) | Very high (irreversible) |
N-Hydroxysuccinimide Ester | Moderate | Low (competes with amine acylation) | High (N-hydroxysuccinimide) | High |
Hydroxybenzotriazole Ester | Moderate-High | Moderate | Low | High |
Acyl Chloride | Very High | Very Low (reacts violently with water) | High (HCl) | High |
The structural blueprint of Ald-Ph-amido-Polyethylene Glycol1-C2-Pentafluorophenyl ester integrates these elements: an aldehyde-functionalized aromatic ring (enabling future orthogonal conjugations or modifications), a polyethylene glycol1 spacer, a short alkyl chain (C2), and the terminal pentafluorophenyl ester. This configuration is schematically represented as:Aldehyde-Ph-amido-[O-CH2-CH2] (Polyethylene Glycol1)-CH2-CH2-C(O)-O-C6F5Upon conjugation, the pentafluorophenyl ester is replaced by an amide bond linking the ethylene spacer to the antibody lysine, yielding the final non-cleavable architecture: Antibody-NH-C(O)-CH2-CH2-[O-CH2-CH2] (Polyethylene Glycol1)-NH-C(O)-Ph-Aldehyde-Payload [1]. The aldehyde moiety may serve as a secondary conjugation handle for payload attachment or further functionalization, highlighting the molecule’s modular design.
CAS No.: 15245-44-0
CAS No.: 576-42-1
CAS No.: 64755-14-2
CAS No.:
CAS No.: 12007-33-9